[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate
Description
The compound [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate is a chiral dioxolane derivative featuring two distinct 1,3-dioxolane rings. The first ring (4R configuration) is substituted with a methyl group and a methanesulfonate ester, while the second (4R,5R configuration) includes a tetradecyl (C14) chain and a methyl group. Methanesulfonate (mesylate) groups are known for their role as leaving groups in nucleophilic substitution reactions, making this compound a candidate for synthetic intermediates .
Properties
IUPAC Name |
[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O7S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(32-26(4,5)30-21)24(33-34(6,27)28)22-20-29-25(2,3)31-22/h21-24H,7-20H2,1-6H3/t21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGUACWWXGPES-MOUTVQLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)[C@@H]([C@H]2COC(O2)(C)C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454864 | |
| Record name | (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570414-09-4 | |
| Record name | (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of (4R)-2,2-Dimethyl-1,3-Dioxolan-4-yl Methanol
The smaller dioxolane ring is typically synthesized via acid-catalyzed cyclization of a diol with a ketone. For example:
Synthesis of (4R,5R)-2,2-Dimethyl-5-Tetradecyl-1,3-Dioxolan-4-yl Methanol
The tetradecyl-substituted dioxolane requires a long-chain aldehyde. A plausible route involves:
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Reactants : (4R,5R)-4-hydroxy-5-tetradecyl-1,2-pentanediol and acetone.
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Conditions : Azeotropic removal of water using Dean-Stark apparatus.
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Steric control : The tetradecyl chain directs equatorial positioning of the methyl groups, favoring the (4R,5R)-configuration.
Coupling and Methanesulfonylation
Diol Coupling Strategy
The two dioxolane alcohols are joined via a Williamson ether synthesis or Mitsunobu reaction:
Methanesulfonate Ester Formation
The benzylic alcohol is sulfonylated under mild conditions to prevent racemization:
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Reagents : Methanesulfonyl chloride (1.1 equiv), triethylamine (1.5 equiv).
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Solvent : Dichloromethane, 0°C to room temperature.
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Reaction Time : 2–4 hours.
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Workup : Sequential washes with dilute HCl, NaHCO₃, and brine.
Stereochemical Control and Optimization
Influence of Catalysts on Cis/Trans Ratios
Data from analogous dioxolane syntheses (, Table 1):
| Catalyst | Cis:Trans Ratio | Yield (%) |
|---|---|---|
| Methanesulfonic acid | 95:5 | 78 |
| p-Toluenesulfonic acid | 92:8 | 82 |
| HBF₄ | 85:15 | 65 |
Methanesulfonic acid provides superior stereoselectivity, attributed to its low nucleophilicity and compatibility with moisture-sensitive intermediates.
Chiral Auxiliaries for Enantiomeric Excess
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(-)-Sparteine : Used in asymmetric alkylation of dioxolane precursors (up to 88% ee).
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Enzymatic resolution : Lipase-catalyzed acetylation of racemic alcohols (theoretical 50% yield).
Purification and Characterization
Crystallization Protocols
Chromatographic Methods
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Stationary phase : Silica gel modified with silver nitrate (AgNO₃) for π-complexation with the tetradecyl chain.
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Eluent : Hexane/ethyl acetate (8:2 to 6:4 gradient).
Industrial-Scale Considerations
Adapting the synthesis for bulk production involves:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonate group undergoes displacement with nucleophiles under mild conditions. Examples include:
Mechanistic Insight :
The S2 mechanism predominates due to the steric hindrance of the dioxolane rings, leading to inversion of configuration at the reaction center .
Acid-Catalyzed Ring-Opening Reactions
The dioxolane rings are susceptible to acidic hydrolysis, yielding diol intermediates:
| Acid | Conditions | Product | Application | Source |
|---|---|---|---|---|
| HCl (1M) | EtOH, reflux, 4h | 1,2-Diol derivatives | Chiral synthons | |
| HSO | HO, 80°C, 6h | Tetradecyl-substituted glycerol analog | Surfactant precursors |
Stereochemical Retention :
The (4R,5R) configuration remains intact due to rigid ring geometry during hydrolysis .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh), KPO | Biaryl derivatives | 60% | |
| Heck reaction | Pd(OAc), P(o-tol) | Alkenylated dioxolane compounds | 55% |
Limitations :
The tetradecyl chain reduces solubility in polar solvents, necessitating toluene or THF as reaction media .
Stability and Handling
Scientific Research Applications
Antiviral Agents
Research indicates that derivatives of dioxolane compounds can act as antiviral agents. Specifically, the incorporation of dioxolane moieties into nucleoside analogs has shown promise in inhibiting viral replication. For instance, studies have demonstrated that dioxolane-based compounds can enhance the efficacy of antiviral drugs by improving their pharmacokinetic properties and bioavailability .
Chiral Building Blocks
The compound serves as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows for the selective introduction of chirality into larger molecules, which is crucial for the development of pharmaceuticals with specific biological activities . The ability to synthesize enantiomerically pure compounds is essential in drug development to ensure efficacy and reduce side effects.
Polymer Chemistry
In materials science, [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate is explored as a potential monomer for polymer synthesis. The dioxolane structure can be polymerized to produce materials with desirable mechanical and thermal properties . Such polymers could find applications in coatings, adhesives, and other industrial materials.
Drug Delivery Systems
The compound’s ability to form stable complexes with various therapeutic agents positions it as a candidate for drug delivery systems. Its dioxolane rings can encapsulate drugs and facilitate their release in a controlled manner, enhancing therapeutic outcomes .
Intermediate in Organic Synthesis
This compound is often utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various reactions such as alkylation and acylation, making it a versatile building block for chemists .
Case Studies
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modifying their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Variations
- Compound A : [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl methanesulfonate (C₇H₁₄O₅S, MW 210.25)
- Compound B : [(4R,5R)-2,2-Dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate (C₉H₁₈O₈S₂, MW 318.4)
- Compound C : [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl p-toluenesulfonate (C₁₄H₂₀O₅S, MW 300.37)
Physicochemical Properties
Stereochemical Considerations
- The (4R,5R) configuration in the target compound induces specific stereoelectronic effects, critical for interactions in chiral environments (e.g., enzyme active sites).
Biological Activity
The compound [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate is a complex organic molecule belonging to the class of dioxolanes. Its structure includes two dioxolane rings and a methanesulfonate group, which may influence its biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₈O₅S |
| Molecular Weight | 286.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not Available |
Antimicrobial Properties
Research has indicated that compounds containing dioxolane structures exhibit antimicrobial properties. A study demonstrated that similar dioxolane derivatives showed significant inhibition against various bacterial strains. The presence of the methanesulfonate group may enhance these properties by increasing solubility and bioavailability in biological systems .
Cytotoxicity and Anticancer Activity
Investigations into the cytotoxic effects of dioxolane derivatives have shown promising results. For instance, compounds similar to this compound have been tested against cancer cell lines. These studies reported that certain structural modifications led to enhanced anticancer activity by inducing apoptosis in cancer cells .
Solvent Properties and Applications
The compound has been explored as a potential bio-based solvent. Its low toxicity profile and effectiveness in dissolving a range of organic compounds make it suitable for applications in green chemistry. A case study highlighted its use as an alternative aprotic solvent in various chemical reactions while maintaining sustainability standards .
Case Studies
- Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of several dioxolane derivatives against common pathogens. The results showed that compounds with longer alkyl chains exhibited better activity due to increased hydrophobic interactions with bacterial membranes .
- Cytotoxicity Testing : In vitro tests conducted on human cancer cell lines revealed that modifications in the dioxolane structure could enhance cytotoxic effects. The study concluded that specific substitutions could lead to compounds with higher selectivity towards cancer cells while sparing normal cells .
Q & A
Q. What are the key considerations in designing a stereoselective synthesis route for this compound?
- Methodological Answer : Stereoselective synthesis requires precise control over protecting groups and reaction conditions. For example, the 1,3-dioxolane rings act as protecting groups for diols, enabling selective functionalization. A Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) can establish stereochemistry at chiral centers, as demonstrated in analogous dioxolane derivatives . Purification via column chromatography or crystallization ensures enantiomeric purity (93% purity achieved in related syntheses) .
Q. How can the purity and structural integrity of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm stereochemistry and detect impurities. For instance, coupling constants in dioxolane derivatives (e.g., for axial-equatorial protons) validate configurations .
- HPLC : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for baseline separation of stereoisomers .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS verifies molecular weight and fragmentation patterns .
Q. What protective group strategies are optimal for handling the tetradecyl chain during synthesis?
- Methodological Answer : The long alkyl chain may hinder solubility in polar solvents. Use lipophilic protecting groups (e.g., tert-butyldimethylsilyl (TBS)) to improve solubility in dichloromethane or THF. Deprotection via fluoride-based reagents (e.g., TBAF) ensures minimal side reactions .
Advanced Research Questions
Q. How do computational methods aid in predicting stereochemical outcomes for reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict enantioselectivity. For example, steric maps of the tetradecyl chain and dioxolane rings can quantify steric hindrance, guiding solvent selection (e.g., toluene for bulky substrates) . Molecular dynamics simulations further assess conformational stability in solution .
Q. What mechanistic insights explain the reactivity of the methanesulfonate group in nucleophilic substitutions?
- Methodological Answer : The methanesulfonate group acts as a leaving group in reactions. Steric hindrance from the tetradecyl chain and dioxolane rings favors mechanisms in polar protic solvents (e.g., methanol). Kinetic studies (e.g., Eyring plots) quantify activation parameters, while O isotopic labeling traces nucleophilic attack pathways .
Q. How does the tetradecyl chain influence the compound’s physicochemical properties?
- Methodological Answer :
- Solubility : The chain reduces solubility in aqueous media (log > 5 predicted via ACD/Labs Percepta) but enhances lipid membrane permeability, relevant for drug delivery studies .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows melting points >150°C due to van der Waals interactions between alkyl chains .
Q. What catalytic systems are effective for selective deprotection of dioxolane rings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
